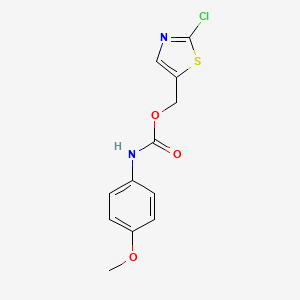
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate” is a complex organic molecule that contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur atoms . The molecule also contains a carbamate group (N-(4-methoxyphenyl)carbamate), which is a functional group derived from carbamic acid and consists of a carbonyl (a double bond between carbon and oxygen) and an amine (a nitrogen atom with a lone pair of electrons).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring and the carbamate group. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The carbamate group would be attached to the thiazole ring via a methylene (-CH2-) linker .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The carbamate group could potentially undergo hydrolysis, and the thiazole ring might be susceptible to electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of the thiazole and carbamate groups. For example, thiazoles are typically aromatic and relatively stable, while carbamates can be hydrolyzed under certain conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Several studies have highlighted the synthesis and chemical characterization of thiazole derivatives, which are structurally related to (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate. These compounds are synthesized through various chemical reactions and evaluated for their physical and chemical properties, including melting points, spectral data (IR, NMR), and elemental analysis. The focus on thiazole derivatives underlines the chemical interest in thiazole-containing compounds due to their diverse biological and pharmacological properties (Hanusek et al., 2006; Velikorodov et al., 2014).
Antimicrobial and Antifungal Activities
Research into thiazole derivatives includes the investigation of their antimicrobial and antifungal activities. These compounds have been tested against various microorganisms, showing moderate to significant activities. This suggests potential applications in the development of new antimicrobial agents (Ameen & Qasir, 2017; Prasad & Nayak, 2016).
Biological Activity and Potential Pharmacological Applications
Studies have also explored the broader biological activity of thiazole derivatives, including their potential as anticancer, anti-inflammatory, and cardioprotective agents. These investigations provide insights into the mechanisms of action and the therapeutic potential of these compounds in treating various diseases (Drapak et al., 2019; Wu, 2013).
Mecanismo De Acción
Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Thiazoles are found in many biologically active compounds and pharmaceuticals, and carbamates are used in a variety of applications from pesticides to pharmaceuticals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-17-9-4-2-8(3-5-9)15-12(16)18-7-10-6-14-11(13)19-10/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGOWUWFIXTQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

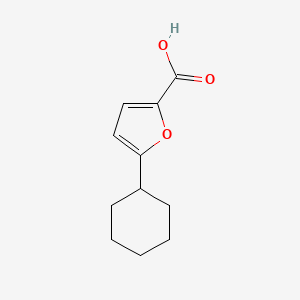
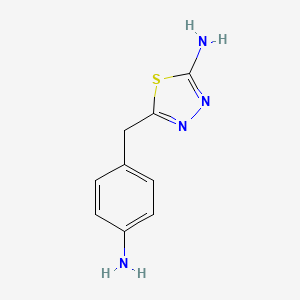
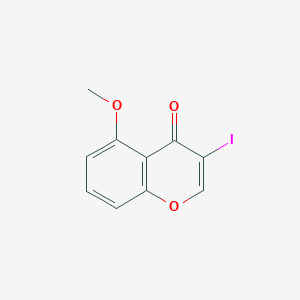
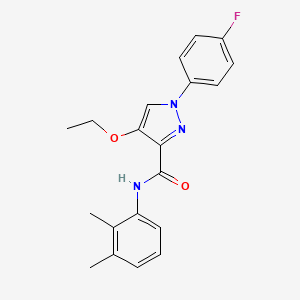
![Morpholin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817680.png)

![N-(3-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2817684.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2817685.png)


![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817689.png)
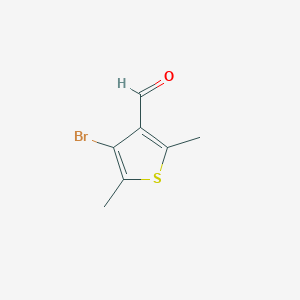
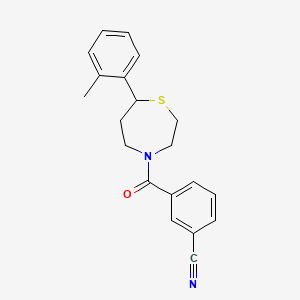
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2817695.png)